(R)-1-(4-(4-(Hydroxymethyl)-1,3,2-dioxaborolan-2-YL)phenyl)guanidine
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Overview
Description
®-1-(4-(4-(HYDROXYMETHYL)-1,3,2-DIOXABOROLAN-2-YL)PHENYL)GUANIDINE is a complex organic compound that features a guanidine group and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(4-(HYDROXYMETHYL)-1,3,2-DIOXABOROLAN-2-YL)PHENYL)GUANIDINE typically involves the following steps:
Formation of the Boronate Ester: The boronate ester can be synthesized by reacting phenylboronic acid with a diol, such as ethylene glycol, under acidic conditions.
Introduction of the Guanidine Group: The guanidine group can be introduced through a guanylation reaction, where an amine reacts with a carbodiimide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalytic Processes: Utilizing transition metal catalysts to enhance the efficiency of the guanylation reaction.
Purification Techniques: Employing methods such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form an aldehyde or carboxylic acid.
Reduction: The guanidine group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Electrophiles: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Amines.
Substitution Products: Nitro compounds and halogenated derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Drug Development: Potential applications in the development of pharmaceuticals due to its unique structural properties.
Biological Studies: Used in studies to understand the interaction of guanidine compounds with biological molecules.
Industry
Material Science: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(4-(4-(HYDROXYMETHYL)-1,3,2-DIOXABOROLAN-2-YL)PHENYL)GUANIDINE involves its interaction with molecular targets through hydrogen bonding and coordination with metal centers. The guanidine group acts as a strong base, facilitating various chemical transformations . The boronate ester can form reversible covalent bonds with diols, making it useful in sensing and separation applications .
Comparison with Similar Compounds
Similar Compounds
Guanidine Derivatives: Compounds such as tetramethylguanidine and 1,1,3,3-tetramethylguanidine.
Boronate Esters: Compounds like phenylboronic acid and its derivatives.
Uniqueness
Properties
Molecular Formula |
C10H14BN3O3 |
---|---|
Molecular Weight |
235.05 g/mol |
IUPAC Name |
2-[4-[(4R)-4-(hydroxymethyl)-1,3,2-dioxaborolan-2-yl]phenyl]guanidine |
InChI |
InChI=1S/C10H14BN3O3/c12-10(13)14-8-3-1-7(2-4-8)11-16-6-9(5-15)17-11/h1-4,9,15H,5-6H2,(H4,12,13,14)/t9-/m1/s1 |
InChI Key |
PTRUIYBNRUNGLM-SECBINFHSA-N |
Isomeric SMILES |
B1(OC[C@H](O1)CO)C2=CC=C(C=C2)N=C(N)N |
Canonical SMILES |
B1(OCC(O1)CO)C2=CC=C(C=C2)N=C(N)N |
Origin of Product |
United States |
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